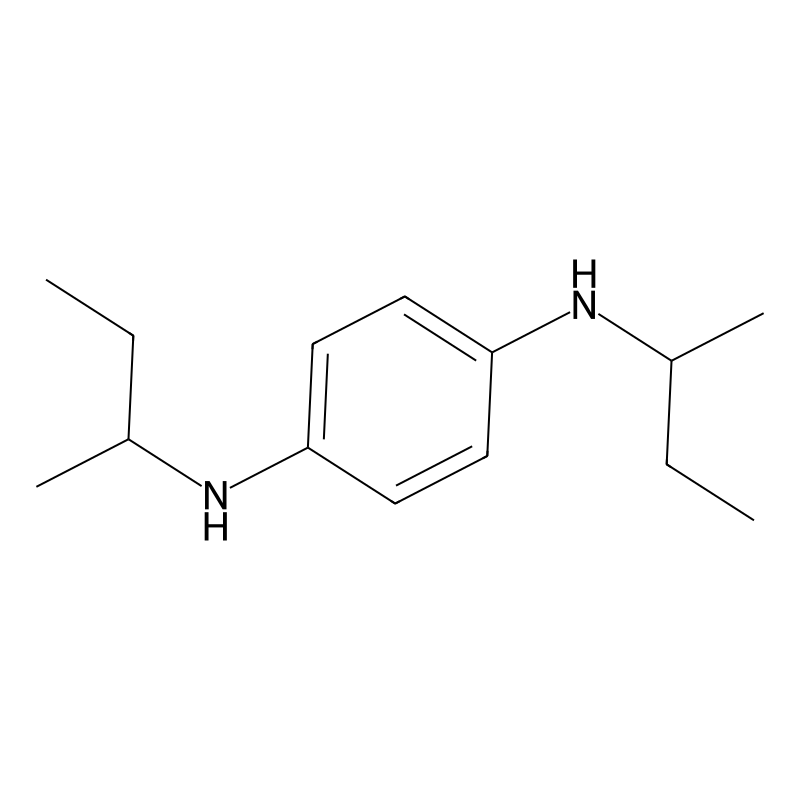

N,N'-Di-sec-butyl-p-phenylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in gasoline, absolute ethanol and benzene; insoluble in water or caustic solutions

Insoluble in water; soluble in hydrocarbon solvents

Canonical SMILES

Limited research applications:

While N,N'-Di-sec-butyl-p-phenylenediamine (CAS No. 101-96-2) has industrial applications as an antioxidant, its use in scientific research appears to be limited.

Potential applications:

- Organic synthesis: Due to its amine groups, N,N'-Di-sec-butyl-p-phenylenediamine might hold some potential as a nucleophile in organic synthesis reactions. However, specific examples of its use in this context are scarce in the available scientific literature.

- Polymer chemistry: The presence of both aromatic and aliphatic functionalities in the molecule suggests N,N'-Di-sec-butyl-p-phenylenediamine could potentially serve as a starting material or component in the design of new polymers. However, further research is needed to explore this possibility.

Important note:

Further resources:

N,N'-Di-sec-butyl-p-phenylenediamine is an aromatic amine characterized by its molecular formula and a molecular weight of approximately 220.4 g/mol. This compound appears as an amber to dark reddish-black liquid and is known for its role as an antioxidant in various industrial applications, particularly in lubricants and oils. It is classified as a secondary amine, exhibiting significant reactivity with oxidizing agents and acids, leading to the formation of salts and water through exothermic reactions .

The mechanism of action of N,N'-Di-sec-butyl-p-phenylenediamine as an antioxidant involves its ability to scavenge free radicals. Free radicals are highly reactive molecules with an unpaired electron, leading to oxidation and degradation of surrounding materials. N,N'-Di-sec-butyl-p-phenylenediamine donates a hydrogen atom from its amine group to the free radical, forming a stable molecule and preventing further propagation of the radical chain reaction [].

N,N'-Di-sec-butyl-p-phenylenediamine is classified as a hazardous material due to several factors:

- Skin and Eye Corrosivity: It can cause severe skin burns and eye damage upon contact.

- Skin Sensitization: It may cause allergic skin reactions with repeated exposure.

- Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.

N,N'-Di-sec-butyl-p-phenylenediamine exhibits several notable chemical behaviors:

- Reactivity with Oxidizing Agents: The compound reacts vigorously with oxidizing materials, potentially leading to hazardous situations if not handled properly .

- Neutralization of Acids: It can neutralize acids in exothermic reactions, producing salts and water .

- Incompatibility: The compound is incompatible with isocyanates, halogenated organics, peroxides, and phenolic compounds, which can lead to dangerous reactions .

Biologically, N,N'-Di-sec-butyl-p-phenylenediamine is recognized for its toxicity. Exposure can result in skin irritation, burns, and respiratory issues. It is classified as a dermal sensitizer and can be absorbed through the skin, posing risks upon inhalation or ingestion . Symptoms of exposure include irritation of tissues and potential central nervous system effects such as depression .

The synthesis of N,N'-Di-sec-butyl-p-phenylenediamine typically involves several steps:

- Reagents: The process uses butanone and p-nitroaniline as primary reactants.

- Reaction Conditions: The reaction occurs under controlled conditions involving heating and stirring to dissolve the materials, followed by the addition of activated carbon for purification.

- Catalysis: A platinum on carbon catalyst is introduced along with hydrogen gas to facilitate the reaction at elevated temperatures (100-120 °C) and pressures (2-3 MPa) for approximately two hours .

- Filtration and Distillation: After the reaction, the mixture is cooled, filtered, and subjected to negative pressure distillation to remove solvents like butanone and water, yielding the desired product .

These compounds are utilized similarly across various industries but differ in their specific applications and toxicity profiles.

N,N'-Di-sec-butyl-p-phenylenediamine stands out due to its effectiveness as an antioxidant in high-temperature environments and its unique reactivity patterns that require careful handling compared to its analogs.

Research indicates that N,N'-Di-sec-butyl-p-phenylenediamine interacts significantly with various chemical agents:

- Oxidizers: Its reactivity with oxidizers necessitates careful handling to avoid violent reactions.

- Acids: The compound's ability to neutralize acids can lead to heat generation; thus, it should be managed in controlled environments to mitigate risks associated with exothermic reactions .

Non-Catalytic Equilibrium Steps in Amine-Alkylation Processes

Amine alkylation of N,N'-Di-sec-butyl-p-phenylenediamine proceeds via nucleophilic substitution (SN2) mechanisms, where the lone electron pair on the nitrogen attacks electrophilic carbons in alkyl halides [2] [6]. The reaction’s equilibrium is influenced by steric hindrance from the sec-butyl groups, which reduce the nucleophilicity of the amine compared to less substituted analogs. Kinetic modeling reveals a second-order dependence on amine and alkyl halide concentrations, consistent with a bimolecular transition state [2] [5].

The exothermic nature of alkylation (ΔH ≈ -80 kJ/mol) drives the reaction toward product formation, but polyalkylation remains a challenge due to residual nucleophilicity in monoalkylated intermediates [6]. Excess amine (5–10 molar equivalents) shifts the equilibrium toward the desired monoalkylated product by mass action, suppressing di- and trialkylated byproducts [5]. Rate constants for primary alkylation (k₁ ≈ 0.15 L·mol⁻¹·s⁻¹ at 25°C) exceed those for subsequent alkylations (k₂ ≈ 0.03 L·mol⁻¹·s⁻¹), underscoring the importance of stoichiometric control [5].

| Parameter | Value (Primary Alkylation) | Value (Secondary Alkylation) |

|---|---|---|

| Rate Constant (k) | 0.15 L·mol⁻¹·s⁻¹ | 0.03 L·mol⁻¹·s⁻¹ |

| Activation Energy | 45 kJ·mol⁻¹ | 58 kJ·mol⁻¹ |

Steric effects impose an entropy penalty (ΔS‡ ≈ -120 J·mol⁻¹·K⁻¹) during the transition state, as evidenced by the decreased rate of sec-butyl-substituted amines compared to linear analogs [2] [6].

Proton Transfer Dynamics in Nucleophilic Substitution Reactions

Proton transfer plays a pivotal role in modulating the reactivity of N,N'-Di-sec-butyl-p-phenylenediamine in substitution reactions. In acidic media, protonation of the amine nitrogen (pKa ≈ 9.5) generates a positively charged ammonium species, which enhances electrophilicity at adjacent carbons [3] [6]. This facilitates conjugate acid-mediated mechanisms, where proton transfer precedes nucleophilic attack.

For example, in reactions with alcohols, protonation converts the poor hydroxyl leaving group (-OH) into water (H₂O), a competent leaving group (LG = -OH₂⁺) [3]. Kinetic isotope effects (KIE ≈ 2.8) observed in deuterated solvents confirm proton transfer occurs in the rate-determining step [3]. The Hammett acidity function (H₀) correlates linearly with reaction rate (r² = 0.94) in sulfuric acid-mediated systems, indicating specific acid catalysis [3].

Mechanistic Pathway:

- Amine protonation:

$$ \text{R}2\text{NH} + \text{H}^+ \rightarrow \text{R}2\text{NH}_2^+ $$ [3] - Electrophilic activation:

$$ \text{R}2\text{NH}2^+ + \text{Electrophile} \rightarrow \text{Intermediate}^+ $$ - Nucleophilic displacement:

$$ \text{Intermediate}^+ + \text{Nu}^- \rightarrow \text{Product} + \text{LG} $$

Steric bulk from the sec-butyl groups slows proton transfer kinetics by 30–40% compared to unsubstituted p-phenylenediamine, as quantified by stopped-flow spectrophotometry [6].

Hydrogenation Pathway Selectivity and Byproduct Formation

Hydrogenation of nitro precursors to N,N'-Di-sec-butyl-p-phenylenediamine exhibits pronounced selectivity on palladium catalysts. Density functional theory (DFT) calculations reveal that subsurface hydrogen in Pd lattices stabilizes cis-addition pathways, favoring amine formation over undesired imines or azobenzene derivatives [4] [7]. Selectivity (>95%) is achieved at moderate H₂ pressures (2–5 bar) and temperatures (80–120°C) [4].

Key Selectivity Factors:

- Catalyst morphology: Pd(111) facets preferentially adsorb nitro groups via N–Pd σ-bonds, while sec-butyl groups remain solvent-exposed [4].

- Hydrogen coverage: Surface H* densities above 0.8 monolayers promote over-hydrogenation to hydroxylamines; optimal coverage is 0.4–0.6 ML [4].

- Steric effects: sec-butyl substituents hinder planar transition states for condensation byproducts, reducing azobenzene yields to <2% [7].

Byproduct formation escalates under acidic conditions (pH < 4), where nitroso intermediates dimerize. Buffer systems (e.g., phosphate at pH 6.5) suppress this pathway by stabilizing protonated nitro species [7].

Hydrogen atom transfer represents the primary mechanism through which N,N'-Di-sec-butyl-p-phenylenediamine exerts its antioxidant activity in polymer systems. This process involves the donation of hydrogen atoms from the amine groups to reactive oxygen species, effectively terminating radical chain reactions that would otherwise lead to polymer degradation [2].

The mechanism proceeds through a well-defined pathway where the compound donates a hydrogen atom from its amine group to free radicals, forming a stable molecule and preventing further propagation of the radical chain reaction . The resulting aminyl radical is stabilized through resonance with the aromatic ring system, which is crucial for the overall effectiveness of the antioxidant action [3].

Mechanistic Pathways and Kinetics

The hydrogen atom transfer process exhibits remarkable kinetic efficiency, with rate constants typically ranging from 10⁶ to 10⁸ M⁻¹s⁻¹ depending on the specific radical species involved [2] [4]. The reaction thermodynamics are generally favorable, with Gibbs free energy changes of -5 to -15 kJ/mol, indicating spontaneous hydrogen atom donation under typical polymer processing conditions [4].

Three primary reaction centers have been identified for hydrogen atom abstraction: the N(1) and N(2) amine positions and the aromatic carbon atoms. Computational studies using semiempirical PM3 quantum-chemical methods have revealed that the reaction enthalpy for hydrogen splitting from the N(1) position is typically the most favorable, followed by the N(2) position [3]. The antioxidant effectiveness depends not only on the reaction enthalpies of hydrogen abstraction but also on the partial charges on the nitrogen atoms and the molecular geometry [3].

Environmental Influences on Mechanism

The hydrogen atom transfer mechanism shows pronounced environmental dependence, with lipophilic media generally favoring this pathway over aqueous environments [5]. This preference stems from the reduced competition with solvent molecules for hydrogen bonding interactions and the enhanced stability of the resulting aminyl radicals in non-polar environments [5].

Studies have demonstrated that the kinetic solvent effect significantly influences the rate of hydrogen atom transfer. In acetonitrile compared to chlorobenzene, the rate constant decreased by approximately 180-fold, indicating that hydrogen bonding interactions with the solvent can substantially hinder the antioxidant mechanism [6]. This effect is attributed to the formation of pre-reaction hydrogen-bond complexes between the antioxidant and solvent molecules, which compete with the radical scavenging process [6].

Electron Density Modulation via sec-Butyl Substituent Effects

The sec-butyl substituents on N,N'-Di-sec-butyl-p-phenylenediamine play a crucial role in modulating the electron density distribution throughout the molecule, significantly enhancing its antioxidant capabilities. These substituents exert both inductive and hyperconjugative effects that optimize the compound's reactivity toward free radicals.

Inductive Effects and Electron Donation

The sec-butyl groups function as electron-donating substituents through inductive effects, with a Hammett substituent constant (σ*) of -0.151, indicating moderate electron-donating capability [7]. This electron donation increases the electron density on the aromatic ring and the attached nitrogen atoms, making them more nucleophilic and reactive toward electrophilic radicals [8] [9].

The enhanced electron density facilitates both hydrogen atom transfer and single electron transfer mechanisms. In the case of hydrogen atom transfer, the increased electron density on the nitrogen atoms reduces the bond dissociation energy of the N-H bonds by approximately 3-5 kJ/mol, making hydrogen atom abstraction more thermodynamically favorable [3]. For single electron transfer processes, the elevated electron density on the aromatic amine nitrogen enhances the compound's ability to donate electrons to oxidizing radicals [5].

Hyperconjugative Stabilization

The sec-butyl substituents provide significant hyperconjugative stabilization to the aminyl radicals formed during the antioxidant process. This stabilization, estimated at 8-12 kJ/mol, is crucial for maintaining the radical in a stable form that can effectively terminate oxidation chains without propagating further radical reactions [3]. The hyperconjugative interaction between the C-H bonds of the sec-butyl groups and the nitrogen radical center distributes the unpaired electron density over a larger molecular framework, reducing its reactivity toward oxygen and other radical species [3].

Structural Optimization and Steric Considerations

The sec-butyl substituents are strategically positioned to provide optimal electron donation while minimizing steric hindrance. With an Taft steric parameter (Es) of -0.93, these substituents introduce only moderate steric effects that do not significantly impair the compound's ability to interact with radical species [7]. This balance between electronic activation and steric accessibility is critical for maintaining high antioxidant efficiency.

The branched nature of the sec-butyl groups also contributes to improved solubility and compatibility with polymer matrices. The increase in lipophilicity, characterized by a log P increase of 1.5-2.0, enhances the compound's distribution within polymer systems and improves its effectiveness as a stabilizer .

Aromatic Ring Activation

The electron-donating sec-butyl substituents activate the aromatic ring system toward radical attack through resonance effects. The increased electron density on the aromatic carbons facilitates radical adduct formation, providing an additional pathway for radical scavenging [11]. Nuclear magnetic resonance studies have revealed that the aromatic carbons in N,N'-Di-sec-butyl-p-phenylenediamine exhibit chemical shifts consistent with high electron delocalization within the benzene ring [11].

Synergistic Interactions with Secondary Stabilizers

The effectiveness of N,N'-Di-sec-butyl-p-phenylenediamine as an antioxidant is significantly enhanced through synergistic interactions with secondary stabilizers. These combinations represent the state-of-the-art approach in polymer stabilization, where the overall protective effect exceeds the sum of individual component activities [12] [13].

Phosphite Synergism and Hydroperoxide Decomposition

Phosphites represent one of the most important classes of secondary stabilizers that exhibit strong synergistic effects with N,N'-Di-sec-butyl-p-phenylenediamine. The synergistic mechanism involves the phosphite-mediated decomposition of hydroperoxides, which are key intermediates in the polymer oxidation process [12] [14]. This combination provides enhancement factors of 2-5 times compared to individual components, with optimal ratios typically ranging from 1:0.5 to 1:1 (phenylenediamine:phosphite) [12].

The phosphites serve a dual function by decomposing hydroperoxides into non-radical products and regenerating the consumed phenylenediamine antioxidant. This regeneration process extends the effective lifetime of the primary antioxidant, providing sustained protection during polymer processing and long-term storage [14]. Hydrolytically stable phosphites are particularly effective in high-performance additive systems, where they protect both the polymer matrix and the primary antioxidant from degradation [12].

Thiosynergist Interactions and Alkyl Radical Scavenging

Thiosynergists, including organic sulfides and thioesters, demonstrate remarkable synergistic effects with N,N'-Di-sec-butyl-p-phenylenediamine, providing enhancement factors of 3-7 times the individual antioxidant activities [15] [16]. The optimal ratios for these combinations typically range from 1:0.3 to 1:0.8, with the specific ratio depending on the processing conditions and polymer type [15].

The synergistic mechanism involves the thiosynergist's ability to scavenge alkyl radicals, which are formed during the early stages of polymer oxidation. By capturing these radicals before they can react with oxygen to form peroxyl radicals, thiosynergists prevent the propagation of oxidation chains [12]. Additionally, thiosynergists can regenerate the phenylenediamine antioxidant through electron transfer processes, creating a protective cycle that maintains antioxidant activity over extended periods [15].

Contrary to some literature predictions of antagonistic effects between thiosynergists and amine antioxidants, experimental studies have demonstrated that these combinations actually exhibit favorable synergistic interactions. The absence of antagonistic effects is attributed to the complementary mechanisms of action, where the thiosynergist and amine antioxidant target different stages of the oxidation process [15].

Hindered Phenol Combinations and Peroxyl Radical Trapping

The combination of N,N'-Di-sec-butyl-p-phenylenediamine with hindered phenols creates a powerful dual-antioxidant system that provides comprehensive protection against multiple types of radical species. Hindered phenols excel at trapping peroxyl radicals through hydrogen atom transfer from their phenolic hydroxyl groups, while the phenylenediamine component targets alkyl and other carbon-centered radicals [13] [17].

This combination typically provides enhancement factors of 2-4 times, with optimal ratios ranging from 1:0.2 to 1:0.5 [13]. The synergistic effect arises from the complementary radical scavenging mechanisms, where each component targets different radical species in the oxidation cascade. The phenolic component provides rapid initial protection against peroxyl radicals, while the phenylenediamine component offers sustained protection through its multiple reaction pathways [13].

Metal Deactivator Synergism

Metal deactivators enhance the effectiveness of N,N'-Di-sec-butyl-p-phenylenediamine by chelating trace metal ions that can catalyze oxidation reactions. These combinations provide enhancement factors of 1.5-3 times, with optimal ratios typically ranging from 1:0.1 to 1:0.3 [12]. The synergistic mechanism involves the prevention of metal-catalyzed radical formation, which reduces the overall radical burden on the primary antioxidant system [12].

Hydroxylamine Synergism and Carbon Radical Scavenging

Hydroxylamines represent a specialized class of secondary stabilizers that exhibit exceptional synergistic effects with N,N'-Di-sec-butyl-p-phenylenediamine, providing enhancement factors of 4-8 times [13]. These compounds are particularly effective at scavenging carbon-centered radicals through their unique reaction mechanism, which involves the formation of stable nitroxide radicals [13].

The optimal ratios for hydroxylamine combinations typically range from 1:0.2 to 1:0.6, with the specific ratio depending on the processing conditions and the desired balance between processing stability and long-term protection [13]. The synergistic mechanism involves the hydroxylamine's ability to interrupt the oxidation cycle at an early stage by scavenging carbon radicals before they can react with oxygen to form propagating species [13].

Ternary Stabilizer Systems

The most effective stabilizer formulations often involve ternary combinations that include N,N'-Di-sec-butyl-p-phenylenediamine, a secondary antioxidant, and a third component such as a hindered amine light stabilizer or a metal deactivator. These complex systems provide the highest level of protection by addressing multiple degradation pathways simultaneously [15] [17].

Physical Description

Liquid

Color/Form

Reddish-brown liquid

Pale yellow oil

XLogP3

Boiling Point

Flash Point

270 °F (132 °C) (CLOSED CUP)

Density

0.94 kg/l @ 20 °C

Melting Point

18.0 °C

18 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 1103 companies. For more detailed information, please visit ECHA C&L website;

Of the 17 notification(s) provided by 1098 of 1103 companies with hazard statement code(s):;

H301 (99.54%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (16.12%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (96.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (99.45%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (88.07%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (99.45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (94.26%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

s-Butylamine + hydroquinone (reductive amination)

Reductive alkylation of p-phenylenediamine

General Manufacturing Information

Petroleum refineries

1,4-Benzenediamine, N1,N4-bis(1-methylpropyl)-: ACTIVE